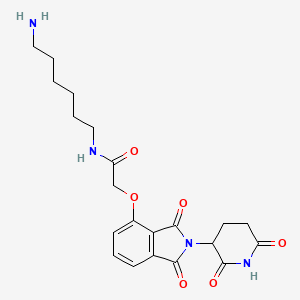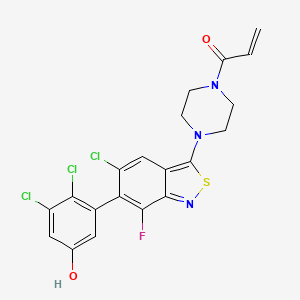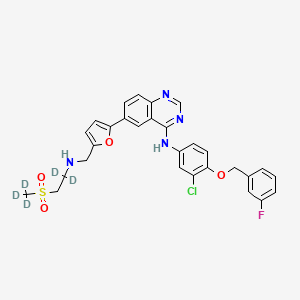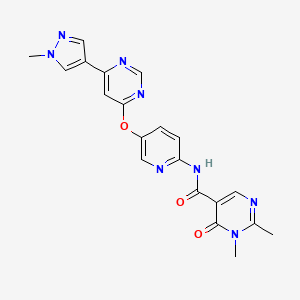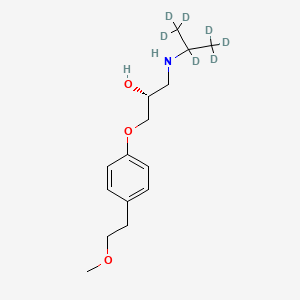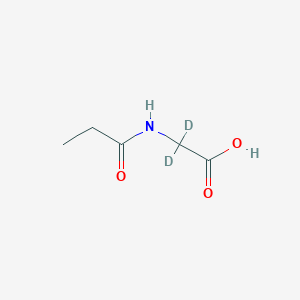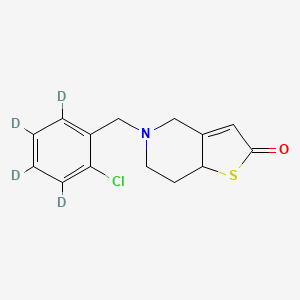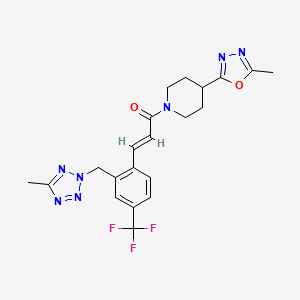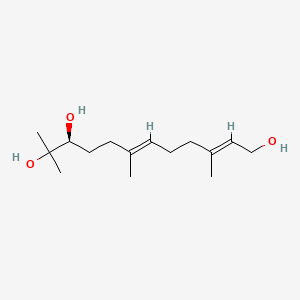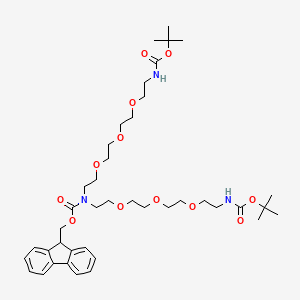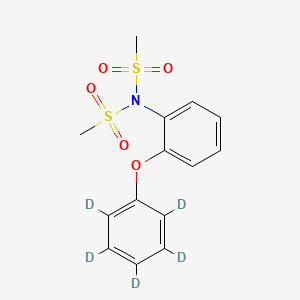
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: is a deuterated analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nimesulide due to its enhanced stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 typically involves the introduction of deuterium atoms into the Nimesulide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is widely used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Nimesulide.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of Nimesulide.
Drug Development: As a reference standard in the development of new NSAIDs with improved efficacy and safety profiles.
Biological Studies: To investigate the biological effects and mechanisms of action of Nimesulide and its analogs.
Wirkmechanismus
The mechanism of action of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation, pain, and fever. The deuterated form provides enhanced stability, allowing for more accurate studies of the drug’s effects and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Nimesulide: The non-deuterated parent compound with similar COX-2 inhibitory properties.
Celecoxib: Another selective COX-2 inhibitor used as an NSAID.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C14H15NO5S2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-[2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
GLTNBGDWZIVPRX-YQYLVRRTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC=C2N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
Kanonische SMILES |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


